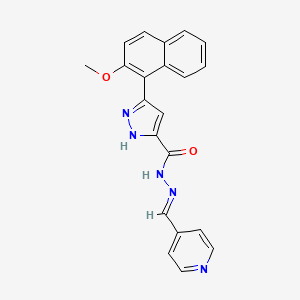![molecular formula C24H30N2O3S B11685607 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11685607.png)
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phenolic group, a benzodiazole moiety, and a sulfanyl linkage, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the phenolic intermediate: This step involves the alkylation of a phenol derivative with tert-butyl groups under basic conditions.
Introduction of the benzodiazole moiety: The phenolic intermediate is then reacted with a benzodiazole derivative, often through a nucleophilic substitution reaction.
Formation of the sulfanyl linkage:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzodiazole moiety can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted phenolic or benzodiazole derivatives.
Scientific Research Applications
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
DNA Interaction: The benzodiazole moiety can intercalate with DNA, potentially leading to anticancer activity by disrupting DNA replication.
Comparison with Similar Compounds
- 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
- 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Uniqueness: 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE stands out due to its combination of a phenolic group, a benzodiazole moiety, and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H30N2O3S |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C24H30N2O3S/c1-23(2,3)16-10-14(11-17(21(16)28)24(4,5)6)20(27)13-30-22-25-18-9-8-15(29-7)12-19(18)26-22/h8-12,28H,13H2,1-7H3,(H,25,26) |
InChI Key |
VCHPSCJKVVNDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethylidene]amino}oxy)ethanone](/img/structure/B11685531.png)
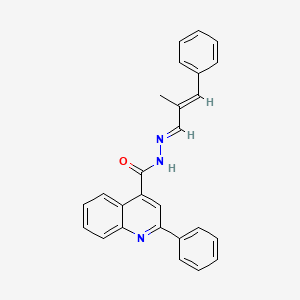
![N'-[1-(2-Furyl)ethylidene]-2,2-diphenyl-1-cyclopropanecarbohydrazide](/img/structure/B11685535.png)
![(3E)-1-(4-fluorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685543.png)
![(2E,5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11685550.png)
![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11685565.png)
![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11685579.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11685584.png)
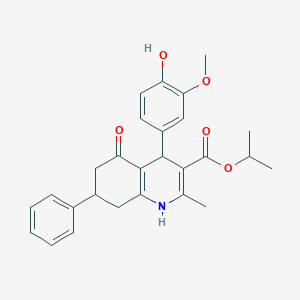
![Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11685586.png)
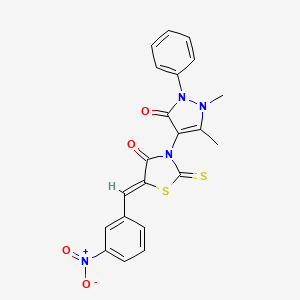
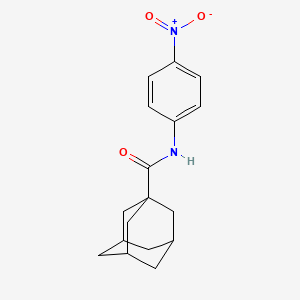
![diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11685609.png)
